Dibenzyl L-cystinate dihydrochloride

Description

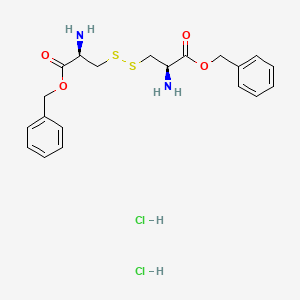

Dibenzyl L-cystinate dihydrochloride (CAS: 84697-17-6) is a derivative of L-cystine, a sulfur-containing amino acid. This compound features two benzyl ester groups and a disulfide bond, with two hydrochloride counterions enhancing its solubility in aqueous systems. Structurally, it is represented as (2R,2′R)-dibenzyl 3,3′-disulfanediylbis(2-aminopropanoate) dihydrochloride. The benzyl groups confer lipophilicity, making it suitable for applications requiring membrane permeability, such as drug delivery systems and agrochemical formulations .

Properties

CAS No. |

84697-17-6 |

|---|---|

Molecular Formula |

C20H26Cl2N2O4S2 |

Molecular Weight |

493.5 g/mol |

IUPAC Name |

benzyl (2R)-2-amino-3-[[(2R)-2-amino-3-oxo-3-phenylmethoxypropyl]disulfanyl]propanoate;dihydrochloride |

InChI |

InChI=1S/C20H24N2O4S2.2ClH/c21-17(19(23)25-11-15-7-3-1-4-8-15)13-27-28-14-18(22)20(24)26-12-16-9-5-2-6-10-16;;/h1-10,17-18H,11-14,21-22H2;2*1H/t17-,18-;;/m0../s1 |

InChI Key |

YMPPLNVDCNRQHD-MPGISEFESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CSSC[C@@H](C(=O)OCC2=CC=CC=C2)N)N.Cl.Cl |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CSSCC(C(=O)OCC2=CC=CC=C2)N)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dibenzyl L-cystinate dihydrochloride typically involves the reaction of L-cysteine with benzyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include:

Temperature: Room temperature to slightly elevated temperatures.

Solvent: Common solvents include water or organic solvents like ethanol.

Catalysts: Bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Dibenzyl L-cystinate dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial in protein folding and stability.

Reduction: Reduction reactions can break disulfide bonds, converting the compound back to its thiol form.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution Reagents: Halogenated compounds, nucleophiles.

Major Products:

Oxidation Products: Disulfide-linked derivatives.

Reduction Products: Thiol-containing compounds.

Substitution Products: Compounds with modified benzyl groups.

Scientific Research Applications

Dibenzyl L-cystinate dihydrochloride has a wide range of applications in scientific research :

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Plays a role in studying protein folding and stability due to its ability to form disulfide bonds.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dibenzyl L-cystinate dihydrochloride involves its ability to form and break disulfide bonds . This property is crucial in maintaining the redox balance within cells and can influence various biochemical pathways. The compound can act as a precursor for the synthesis of glutathione, a major antioxidant in cells, thereby protecting against oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The primary structural distinction among L-cystinate dihydrochloride derivatives lies in their ester groups:

| Compound | Ester Group | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Dibenzyl L-Cystinate Dihydrochloride | Benzyl | C₂₀H₂₆Cl₂N₂O₄S₂ (inferred) | ~493 |

| Dimethyl L-Cystinate Dihydrochloride | Methyl | C₈H₁₈Cl₂N₂O₄S₂ | 341 |

| Diethyl L-Cystinate Dihydrochloride | Ethyl | C₁₀H₂₂Cl₂N₂O₄S₂ | 369.32 |

The disulfide bond (S–S) and dihydrochloride salt are conserved across all three compounds. Benzyl esters introduce aromaticity and bulkiness, whereas methyl/ethyl esters are smaller and more polar .

Physicochemical Properties

- Solubility :

- Stability :

Research Findings and Comparative Data

- Drug Delivery : Dibenzyl’s lipophilicity improves cellular uptake compared to dimethyl/ethyl analogs, as demonstrated in prodrug studies for cysteine supplementation .

- Analytical Use : Dimethyl and diethyl derivatives are preferred in HPLC standards due to their high purity and solubility (e.g., biogenic amine analysis in ).

- Stability Studies : Diethyl L-cystinate dihydrochloride showed 98% stability after 6 months at 4°C, while dibenzyl required inert storage to prevent disulfide reduction .

Biological Activity

Dibenzyl L-cystinate dihydrochloride is a compound derived from L-cysteine, which has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

This compound is synthesized from L-cysteine through various chemical modifications. The compound is characterized by its white crystalline appearance and high solubility in water, making it suitable for biological applications. The synthesis typically involves the protection of the thiol group followed by benzylation, resulting in a compound that retains the biological activity associated with cysteine derivatives.

Biological Activity

This compound exhibits several biological activities:

- Antioxidant Properties : Like other cysteine derivatives, this compound can act as a reducing agent, scavenging free radicals and protecting cells from oxidative stress. This property is particularly relevant in neuroprotection studies, where oxidative damage plays a significant role in neurodegenerative diseases.

- Neuroprotective Effects : Research has indicated that this compound may have therapeutic potential in treating neurological disorders. Its ability to modulate redox states within cells can influence pathways involved in neuroprotection, making it a candidate for further investigation in conditions such as Alzheimer's disease and Parkinson's disease.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structure allows it to interact with thiol groups in microbial enzymes, potentially inhibiting their function and leading to microbial cell death.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

-

Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). Results indicated a significant reduction in free radical levels compared to control groups, suggesting strong antioxidant activity.

Assay Type IC50 Value (µM) DPPH 25 ABTS 30 - Neuroprotective Effects : In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with this compound led to reduced cell death and preserved mitochondrial function. The compound was effective at concentrations as low as 10 µM.

-

Antimicrobial Studies : The antimicrobial efficacy of this compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial Strain MIC (µg/mL) E. coli 64 S. aureus 32

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.